molecular formula C14H13N3O4 B15217877 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate

Cat. No.: B15217877
M. Wt: 287.27 g/mol
InChI Key: VELQMOUWIKGDES-UHFFFAOYSA-N
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Description

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group attached to the pyridine ring and an aminoethyl benzoate moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate typically involves the reaction of 3-nitropyridine-2-amine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((3-aminopyridin-2-yl)amino)ethyl benzoate, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The nitro group and pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate is unique due to its specific structural features, such as the presence of both a nitro group and an aminoethyl benzoate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]ethyl benzoate

InChI

InChI=1S/C14H13N3O4/c18-14(11-5-2-1-3-6-11)21-10-9-16-13-12(17(19)20)7-4-8-15-13/h1-8H,9-10H2,(H,15,16)

InChI Key

VELQMOUWIKGDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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